molecular formula C14H15F2N5OS B2469011 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2034519-36-1

1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Katalognummer: B2469011
CAS-Nummer: 2034519-36-1
Molekulargewicht: 339.36
InChI-Schlüssel: QOWJKNUFRRLAOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea moiety linked to a piperidine ring, which is further substituted with a thiadiazole group and a difluorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Thiadiazole Group: The thiadiazole moiety is introduced via a nucleophilic substitution reaction, where a suitable thiadiazole precursor reacts with the piperidine intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the urea moiety to an amine.

    Substitution: The aromatic difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)0.75
A549 (lung cancer)0.45
MDA-MB-231 (breast)0.60

These values suggest that the compound has a potent inhibitory effect on these cancer cells compared to standard chemotherapeutic agents.

Enzyme Inhibition Studies

In addition to its anticancer properties, the compound has demonstrated promising results in enzyme inhibition:

Enzyme Target Inhibition (%) Reference
EGFR85
VEGFR-278

These findings indicate that the compound may serve as a dual inhibitor of critical pathways involved in tumorigenesis.

Case Studies

Several studies have investigated the efficacy of this compound in various experimental models:

  • Study on HeLa Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells, revealing an IC50 value of 0.75 µM. The results indicated that the compound induces apoptosis through mitochondrial pathways.
  • A549 Lung Cancer Model : In another study involving A549 cells, the compound was found to significantly reduce cell viability and promote cell cycle arrest at the G0/G1 phase.
  • MDA-MB-231 Breast Cancer Study : Research demonstrated that treatment with this compound led to a marked decrease in migration and invasion capabilities of MDA-MB-231 cells.

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]amine: Similar structure but with an amine group instead of a urea linkage.

    1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate: Contains a carbamate group instead of a urea linkage.

Uniqueness

1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound 1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea , also known by its CAS number 2034519-36-1 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H13F2N5SC_{13}H_{13}F_{2}N_{5}S with a molecular weight of 339.37 g/mol . The structure features a difluorophenyl group attached to a thiadiazole moiety via a piperidine ring, which is characteristic of many biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. These interactions may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It may act on G-protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cell survival and apoptosis .

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds containing the thiadiazole moiety. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies indicated significant cytotoxic effects with IC50 values ranging from 2.322.32 µg/mL to 10.1010.10 µg/mL depending on the structural modifications .
CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4eHepG25.36
Control-5-Fluorouracil

Mechanistic Insights

Cell cycle analysis revealed that treatment with these compounds induced cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HepG2 cells. This suggests that the compound may exert its anticancer effects by disrupting normal cell cycle progression, leading to apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structural features have been studied for their antimicrobial activities. The presence of the thiadiazole ring is often linked to enhanced antibacterial and antifungal properties, making this class of compounds promising candidates for further development in infectious disease therapies .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Thiadiazole Derivatives Against Cancer : A study demonstrated that derivatives exhibited selective toxicity towards cancer cells over normal cells, indicating their potential as targeted therapies .
  • In Vivo Studies : In vivo experiments using tumor-bearing mice showed that certain derivatives could effectively localize to tumor sites, enhancing their therapeutic index while minimizing systemic toxicity .

Eigenschaften

IUPAC Name

1-(2,6-difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N5OS/c15-10-2-1-3-11(16)13(10)19-14(22)18-9-4-6-21(7-5-9)12-8-17-23-20-12/h1-3,8-9H,4-7H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWJKNUFRRLAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=C(C=CC=C2F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.